[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride
Description
[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride is a heterocyclic organic compound featuring a phenyl ring substituted with a thiazole moiety at the 2-position and a methanamine group at the benzylic position. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₀H₁₁ClN₂S, with a molar mass of 226.73 g/mol .
Properties
IUPAC Name |
[2-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10;/h1-6H,7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFYMGNLHDZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride typically involves the condensation of a thiazole derivative with a phenylmethanamine precursor. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . This reaction is known for its efficiency in forming thiazole rings from 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and quality control measures to meet industry standards.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate () or hydrogen peroxide () convert the amine to nitroso or nitro derivatives. For example:
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Nitroso derivative formation :
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Nitro derivative formation :
Key Findings :
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Oxidation pathways are pH-dependent and influenced by the electron-withdrawing thiazole ring .
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Products are often intermediates for further functionalization in pharmaceutical synthesis .
Reduction Reactions
The amine group can be reduced to secondary or tertiary amines using agents like lithium aluminum hydride () or sodium borohydride ():
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Secondary amine formation :
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Tertiary amine formation (with alkylation):
Key Findings :
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Reduction efficiency depends on steric hindrance from the thiazole substituent .
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Secondary amines derived from this compound show enhanced solubility in polar solvents .
Substitution Reactions
The thiazole ring undergoes electrophilic and nucleophilic substitutions, particularly at the 4- and 5-positions. Halogenation and coupling reactions are common:
Electrophilic Substitution
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Halogenation :
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Nitration :
Nucleophilic Substitution
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Amination :
Key Findings :
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Substituents on the phenyl ring direct regioselectivity. Electron-donating groups enhance reactivity at the 4-position .
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Brominated derivatives exhibit antimicrobial activity (MIC values: 250–500 µg/mL against Staphylococcus aureus and Escherichia coli) .
Cyclization and Condensation
The amine group participates in cyclization with carbonyl compounds:
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Schiff base formation :
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Thiazolidinone synthesis :
Key Findings :
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Cyclization products show enhanced biological activity. For example, thiazolidinones derived from this compound exhibit IC values of 23.30 µM against cancer cell lines .
Metabolic Reactions
In biological systems, cytochrome P450 enzymes mediate oxidation, forming reactive intermediates that conjugate with glutathione:
Key Findings :
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiazole moiety can inhibit the growth of various cancer cell lines, including colon carcinoma and lung adenocarcinoma. Specifically, [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride has demonstrated cytotoxic effects against several cancer types:
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant activities. Compounds similar to this compound have been tested in animal models, showing promising results with median effective doses lower than standard medications like ethosuximide.
| Compound | Median Effective Dose (mg/kg) | Standard Comparison |
|---|---|---|
| Thiazole Derivative | <20 | Ethosuximide |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Studies have reported its efficacy against bacterial strains, indicating potential applications in treating infections.
Cardiovascular Disorders
Thiazole-containing compounds are being investigated for their roles in managing cardiovascular diseases. Their potential as anticoagulants and antiarrhythmics has been highlighted in recent research.
Neurological Disorders
The antidepressant effects of thiazole derivatives suggest their utility in treating neurological disorders such as depression and anxiety. The mechanism of action may involve modulation of neurotransmitter systems.
Case Studies
- Colon Cancer Treatment : A study evaluated the efficacy of a thiazole derivative on HCT-15 cells, demonstrating significant growth inhibition and apoptosis induction compared to untreated controls.
- Anticonvulsant Screening : In a controlled study using the scPTZ model, a thiazole derivative was tested against established anticonvulsants, showing comparable efficacy with reduced side effects.
- Antimicrobial Evaluation : The compound was evaluated against Staphylococcus aureus and Escherichia coli, exhibiting notable antimicrobial activity with minimum inhibitory concentrations significantly lower than standard antibiotics.
Mechanism of Action
The mechanism of action of [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride with structurally analogous compounds, focusing on substituents, physicochemical properties, and pharmacological relevance.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Lipophilicity : The presence of electron-withdrawing groups (e.g., Cl in CAS 690632-35-0) increases logP values compared to electron-donating groups (e.g., OMe in CAS 1043503-40-7) .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, [2-(4-Chlorophenyl)thiazol-4-yl]methanamine hydrochloride (CAS 690632-35-0) has a molar mass of 261.17 g/mol , while the free base would have lower solubility .
- Thermal Stability: Melting points vary significantly; e.g., [2-(3-Chlorophenyl)thiazol-4-yl]methanamine hydrochloride monohydrate (CAS 690632-12-3) melts at 203–204°C, whereas [4-(Thiazol-2-yl)phenyl]methanamine hydrochloride (CAS 1187451-28-0) lacks reported thermal data .
Pharmacological Relevance
- Thiazole vs. Thiadiazole Cores : Thiazole-containing compounds (e.g., the target compound) are often explored for antimicrobial and anticancer activities due to sulfur’s role in redox interactions. Thiadiazole derivatives (e.g., CAS 695199-54-3) are more commonly studied for antidiabetic and anti-inflammatory effects .
- Substituent Impact : Chlorophenyl derivatives (e.g., CAS 690632-35-0) show enhanced binding affinity in serotonin receptor studies, likely due to increased hydrophobic interactions . Methoxy groups (e.g., CAS 1043503-40-7) may improve blood-brain barrier penetration .
Biological Activity
[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and comparative analyses with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring can modulate enzyme activity or receptor function, leading to various biological effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates that thiazole derivatives possess significant antimicrobial activity against various pathogens.
Biological Activity Overview
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines such as Jurkat (leukemia) and A-431 (skin cancer). The results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations revealed interactions with Bcl-2 protein, suggesting a mechanism involving apoptosis induction through hydrophobic contacts and hydrogen bonding .
- Antimicrobial Efficacy : In vitro studies assessing the antifungal activity of thiazole derivatives demonstrated that certain compounds showed MIC values comparable to ketoconazole against Candida albicans and Candida parapsilosis. The compound's structure was found to play a critical role in its activity, with modifications to the thiazole ring significantly impacting efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Presence of Electron-Drawing Groups : Substituents on the phenyl ring can enhance cytotoxicity by stabilizing interactions with target proteins.
- Thiazole Ring Modifications : Alterations in the thiazole structure can lead to significant changes in potency; for instance, introducing electron-donating groups has been shown to increase activity against cancer cell lines .
Comparative Analysis with Similar Compounds
The following table compares this compound with other thiazole derivatives:
| Compound Name | Structure Features | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Thiazole + Phenyl | Antitumor, Antimicrobial | < 10 |
| (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine | Methoxy substitution on phenyl | Moderate Antitumor | 20 |
| (4-Phenylthiazol-2-yl)methanamine | Lacks additional phenyl group | Lower Antitumor Activity | > 50 |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones or aldehydes, and (2) introduction of the phenylmethanamine moiety through nucleophilic substitution or reductive amination. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) . For example, similar thiazole derivatives are synthesized using Hantzsch thiazole synthesis, followed by purification via recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure by identifying proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHClNS: 242.03 g/mol) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Store in amber glass bottles at 2–8°C in a dry, ventilated area. Avoid exposure to heat or strong oxidizers .
- Spill Management : Use inert absorbents (e.g., vermiculite) and dispose of waste according to local regulations .
Q. What methods ensure purity assessment and quality control?
- Methodological Answer :
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥97% purity, as seen in analogous thiazole derivatives .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) against theoretical values .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s bioactivity?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors (e.g., kinases or GPCRs) .
- In Vitro Assays : Conduct dose-response studies (0.1–100 µM) in cell lines (e.g., HEK293 or MCF-7) to measure IC values for cytotoxicity or inhibition .
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with target proteins .
Q. What strategies optimize synthetic yield and scalability?
- Methodological Answer :
- Catalysis : Use Pd/C or Ni catalysts for efficient C–N coupling in thiazole ring formation .
- Solvent Optimization : Replace ethanol with acetonitrile to improve reaction kinetics (e.g., from 60% to 85% yield) .
- Process Monitoring : Implement inline FTIR or Raman spectroscopy for real-time tracking of intermediates .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to identify variables like cell line specificity or assay conditions .
- Structural Confirmation : Re-analyze compound integrity via X-ray crystallography (SHELXL/SIR97) to rule out polymorphic discrepancies .
- Dose-Response Replication : Validate results across independent labs with blinded sample testing .
Q. What computational tools predict the compound’s ADMET properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., Caco-2 model), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions) .
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS to assess target engagement over time (e.g., RMSD < 2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
